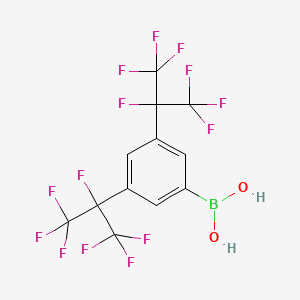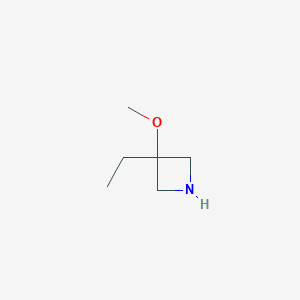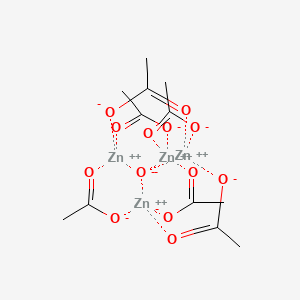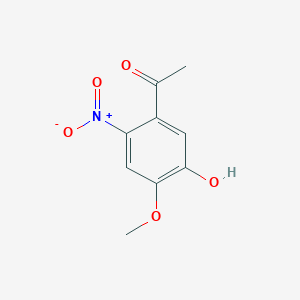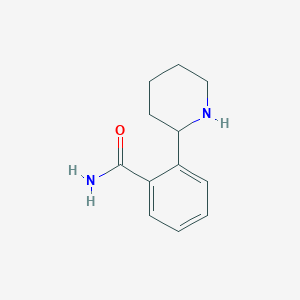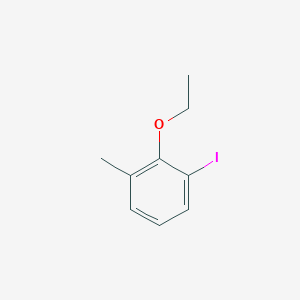
2-Ethoxy-3-iodotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-iodotoluene is an organic compound that belongs to the class of iodotoluenes It is characterized by the presence of an ethoxy group (-OCH2CH3) and an iodine atom attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-iodotoluene typically involves the iodination of 2-ethoxytoluene. One common method is the electrophilic aromatic substitution reaction, where 2-ethoxytoluene is treated with iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Fractional distillation or recrystallization techniques may be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-iodotoluene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-ethoxy-3-methoxytoluene.
Oxidation: Products include 2-ethoxy-3-iodobenzaldehyde or 2-ethoxy-3-iodobenzoic acid.
Reduction: Products include 2-ethoxy-3-iodocyclohexane.
Scientific Research Applications
2-Ethoxy-3-iodotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-iodotoluene involves its reactivity towards various chemical reagents. The iodine atom, being a good leaving group, facilitates substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 2-Iodotoluene
- 3-Iodotoluene
- 4-Iodotoluene
Comparison: 2-Ethoxy-3-iodotoluene is unique due to the presence of both an ethoxy group and an iodine atom on the toluene ring. This combination imparts distinct reactivity compared to other iodotoluenes, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-ethoxy-1-iodo-3-methylbenzene |
InChI |
InChI=1S/C9H11IO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 |
InChI Key |
XYRHWYPFDUFTHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)

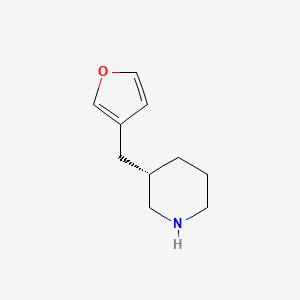

![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
